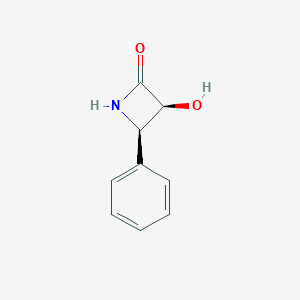

(3S,4R)-3-Hydroxy-4-phenylazetidin-2-one

Cat. No. B193270

Key on ui cas rn:

146924-92-7

M. Wt: 163.17 g/mol

InChI Key: FBZSDKXFQUKDLD-SFYZADRCSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05705508

Procedure details

A suspension of 500 mg (3.06 mmol) of 4-phenyl-3-hydroxy-2-azetidinone VIa and 15 mg of Rh--C in 10 mL of methanol was heated at 90° C. under 800 psi in an autoclave. After 5 days, the hydrogen pressure was released and the catalyst filtered on celite. Evaporation of the solvent afforded a solid which was recrystallized in ethyl acetate to give 440 mg (85%) of VIIe as a white solid: White solid; mp 140°-140.5° C.; [α]D20 +65.1° (c 0.66, CH3OH); 1H NMR (250 MHz, MeOH-d4) δ 0.75-1.10 (m, 2H), 1.12-1.35 (m, 3H), 1.40-2.00 (m, 6H), 3.28 (dd, J=9.7, 4.6 Hz, 1H), 4.81 (d, J=4.6 Hz, 1H); 1H NMR (250 MHz, DMSO-d6) δ 0.75-1.00 (m, 2H), 1.10-1.35 (m, 3H), 1.37-1.55 (m, 1H), 1.58-1.85 (m, 5H), 3.10 (dd, J=9.6, 4.7 Hz, 1H), 4.67 (m, 1H), 5.87 (d, J=7.8 Hz, 1H), 8.21 (bs, 1H); 13C NMR (63 MHz, DMSO-d6) δ 25.08, 25.36, 26.07, 28.83, 29.17, 37.51, 59.04, 76.41, 170.21; IR (KBr) 3312, 3219, 2928, 1726 cm-1. Anal. Calcd for C9H15NO2 : C, 63.88, H, 8.93, N, 8.28. Found: C, 63.70, H, 9.00, N, 8.06.

[Compound]

Name

Rh--C

Quantity

15 mg

Type

reactant

Reaction Step One

Name

4-cyclohexyl-3-hydroxy-2-azetidinone

Identifiers

|

REACTION_CXSMILES

|

[C:1]1([CH:7]2[NH:10][C:9](=[O:11])[CH:8]2[OH:12])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[H][H].[K+].[Br-]>CO>[CH:1]1([CH:7]2[NH:10][C:9](=[O:11])[CH:8]2[OH:12])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1 |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

500 mg

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C1C(C(N1)=O)O

|

[Compound]

|

Name

|

Rh--C

|

|

Quantity

|

15 mg

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[K+].[Br-]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

90 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the catalyst filtered on celite

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Evaporation of the solvent

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

afforded a solid which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was recrystallized in ethyl acetate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give 440 mg (85%) of VIIe as a white solid

|

Outcomes

Product

Details

Reaction Time |

5 d |

|

Name

|

4-cyclohexyl-3-hydroxy-2-azetidinone

|

|

Type

|

|

|

Smiles

|

C1(CCCCC1)C1C(C(N1)=O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |